



Application Note: Quantitative Analysis of Phthalates in Cosmetics Using Deuterated Internal Standards

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Compound of Interest		
Compound Name:	Bis(2-methoxyethyl) phthalate-	
	3,4,5,6-D4	
Cat. No.:	B1384124	Get Quote

Introduction

Phthalates are a class of chemical compounds commonly used as plasticizers in a wide range of consumer products, including cosmetics.[1][2] Concerns over their potential endocrinedisrupting properties and other adverse health effects have led to increased scrutiny and regulation of their presence in personal care products.[2][3] Accurate and reliable quantification of phthalates in complex cosmetic matrices is therefore essential for ensuring product safety and regulatory compliance.

This application note details a robust and sensitive method for the quantitative analysis of common phthalates in various cosmetic formulations using gas chromatography-mass spectrometry (GC-MS) coupled with an isotope dilution technique employing deuterated internal standards. The use of deuterated standards, which have nearly identical chemical and physical properties to their native analogues, provides superior accuracy and precision by compensating for analyte loss during sample preparation and correcting for matrix effects.[4] This approach is widely considered the gold standard for the analysis of organic micropollutants.[4]

Analytes and Internal Standards



The following table lists the common phthalates found in cosmetics and their corresponding deuterated internal standards recommended for this method.

Analyte	Abbreviation	Deuterated Internal Standard	Abbreviation
Dimethyl phthalate	DMP	Dimethyl phthalate-d4	DMP-d4
Diethyl phthalate	DEP	Diethyl phthalate-d4	DEP-d4
Di-n-butyl phthalate	DBP	Di-n-butyl phthalate- d4	DBP-d4
Benzyl butyl phthalate	BBP	Benzyl butyl phthalate-d4	BBP-d4
Di(2-ethylhexyl) phthalate	DEHP	Di(2-ethylhexyl) phthalate-d4	DEHP-d4
Di-n-octyl phthalate	DNOP	Di-n-octyl phthalate- d4	DNOP-d4

Experimental Workflow

The overall experimental workflow for the quantitative analysis of phthalates in cosmetics is depicted in the following diagram.



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Caption: Experimental workflow for phthalate analysis in cosmetics.

Detailed Protocols



Reagents and Materials

- Solvents: Hexane, methanol, ethyl acetate (HPLC or pesticide residue grade).
- Standards: Analytical standards of target phthalates and their corresponding deuterated analogues (e.g., from BenchChem or Sigma-Aldrich).
- Solid Phase Extraction (SPE) Cartridges: Florisil or C18 cartridges.
- Anhydrous Sodium Sulfate: ACS grade, baked at 400°C for 4 hours to remove organic contaminants.
- Glassware: All glassware should be thoroughly cleaned and rinsed with solvent to avoid phthalate contamination.

Standard Solution Preparation

- Primary Stock Solutions (1000 μg/mL): Accurately weigh approximately 10 mg of each neat phthalate and deuterated standard into separate 10 mL volumetric flasks. Dissolve and dilute to volume with a suitable solvent (e.g., methanol).
- Intermediate Stock Solutions (50 μg/mL): Prepare a mixed stock solution of all target phthalates and a separate mixed stock solution of all deuterated standards by diluting the primary stock solutions.
- Calibration Standards: Prepare a series of calibration standards by serially diluting the intermediate phthalate stock solution and spiking a constant amount of the deuterated standard mixture into each. A typical calibration range is 0.1 to 10 µg/mL.

Sample Preparation Protocol

This protocol is a general guideline and may require optimization for different cosmetic matrices (e.g., creams, lotions, nail polish, perfumes).

 Sample Weighing: Accurately weigh approximately 0.1 g of the cosmetic sample into a glass centrifuge tube.[5]



- Internal Standard Spiking: Spike the sample with a known amount (e.g., 20 μL of a 50 mg/L solution) of the deuterated internal standard mixture.[5]
- Extraction:
 - For creams and lotions: Add 5 mL of methanol, vortex for 1 minute, and sonicate for 30 minutes.
 [6] Centrifuge at high speed (e.g., 10,000 rpm) and collect the supernatant.
 - For nail polish: Dissolve the sample in a suitable solvent like ethyl acetate before proceeding with extraction.
 - For perfumes: A direct dilution with a suitable solvent may be possible.
- Solid Phase Extraction (SPE) Cleanup (Optional but Recommended):
 - Condition a Florisil SPE cartridge with hexane.
 - Load the sample extract onto the cartridge.
 - Elute the phthalates with a suitable solvent mixture (e.g., hexane:ethyl acetate).
 - Collect the eluate.
- · Concentration and Reconstitution:
 - Evaporate the solvent from the extract or eluate under a gentle stream of nitrogen.
 - Reconstitute the residue in a known volume (e.g., 1 mL) of hexane or other suitable solvent for GC-MS analysis.[4]

GC-MS Analysis Protocol

- Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B
 GC with a 7000C tandem MS) is recommended.[5]
- GC Conditions:
 - Column: HP-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 μm film thickness).



- Injector Temperature: 280°C.
- Injection Mode: Splitless.
- Oven Temperature Program: Initial temperature of 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- MS Conditions:
 - Ion Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
 Monitor characteristic ions for each phthalate and its deuterated standard.

Data Presentation and Quantification

The concentration of each phthalate in the sample is determined by calculating the ratio of the peak area of the native phthalate to the peak area of its corresponding deuterated internal standard and comparing this ratio to the calibration curve.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of phthalates in cosmetics using deuterated standards.

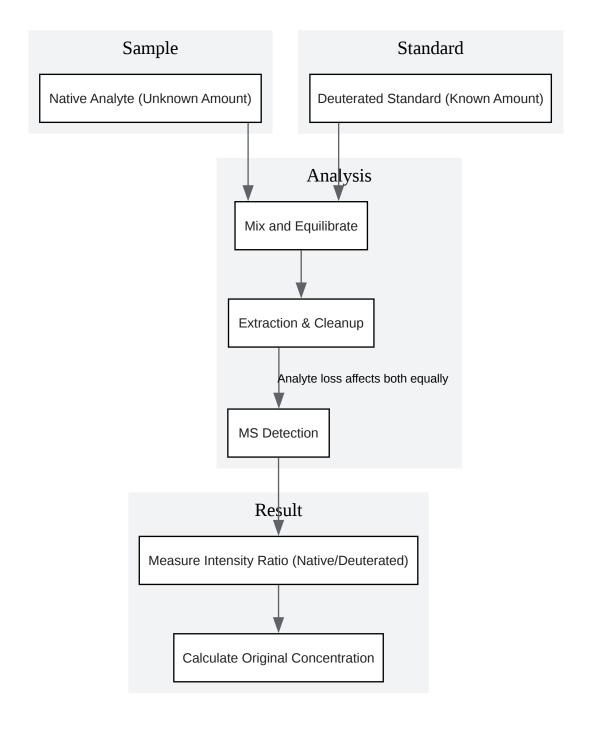


Phthalate	Recovery Range (%)	Limit of Detection (LOD) (ng)	Relative Standard Deviation (RSD) (%)
DMP	92.0 - 110.0	0.1	1.95 - 5.92
DEP	92.0 - 110.0	0.1	1.95 - 5.92
DBP	95.0 - 106.1	0.1	< 3.9
BBP	92.0 - 110.0	0.1	1.95 - 5.92
DEHP	95.0 - 106.1	0.5	< 3.9
DOP	92.0 - 110.0	0.5	1.95 - 5.92
Data compiled from various sources.[7][8]			

Signaling Pathway/Logical Relationship Diagram

The principle of isotope dilution mass spectrometry is illustrated in the diagram below.





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Caption: Principle of Isotope Dilution Mass Spectrometry.

Conclusion

The method described in this application note provides a reliable and accurate means for the quantitative analysis of phthalates in a variety of cosmetic products. The use of deuterated



internal standards in an isotope dilution approach effectively mitigates matrix effects and variations in sample recovery, leading to high-quality data suitable for research, quality control, and regulatory purposes. Adherence to good laboratory practices, including measures to avoid background phthalate contamination, is crucial for obtaining accurate results.

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